molecular formula C15H20O B12559274 2-Cyclohexen-1-ol, 1-(3-phenylpropyl)- CAS No. 144293-03-8

2-Cyclohexen-1-ol, 1-(3-phenylpropyl)-

Katalognummer: B12559274
CAS-Nummer: 144293-03-8
Molekulargewicht: 216.32 g/mol
InChI-Schlüssel: BMZDGVVKTVAEQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclohexen-1-ol, 1-(3-phenylpropyl)- is an organic compound with the molecular formula C15H20O It is a derivative of cyclohexene, featuring a hydroxyl group and a phenylpropyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-ol, 1-(3-phenylpropyl)- typically involves the reaction of cyclohexene with 3-phenylpropanol under specific conditions. One common method is the catalytic hydrogenation of 3-phenylpropanal in the presence of cyclohexene. The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow reactors and high-pressure catalytic systems. These methods allow for efficient large-scale production while maintaining the desired chemical properties of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclohexen-1-ol, 1-(3-phenylpropyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form cyclohexanol derivatives.

    Substitution: The phenylpropyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-cyclohexen-1-one or 2-cyclohexen-1-al.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of substituted cyclohexene derivatives.

Wissenschaftliche Forschungsanwendungen

2-Cyclohexen-1-ol, 1-(3-phenylpropyl)- has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Cyclohexen-1-ol, 1-(3-phenylpropyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenylpropyl group can interact with hydrophobic regions of proteins and membranes, affecting their activity and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Cyclohexen-1-ol: Lacks the phenylpropyl group, resulting in different chemical and biological properties.

    1-Phenyl-1-cyclohexanol: Contains a phenyl group directly attached to the cyclohexane ring, leading to distinct reactivity and applications.

    3-Phenylpropanol: Lacks the cyclohexene ring, affecting its chemical behavior and uses.

Uniqueness

2-Cyclohexen-1-ol, 1-(3-phenylpropyl)- is unique due to the combination of the cyclohexene ring and the phenylpropyl group. This structure imparts specific chemical reactivity and potential biological activities that are not observed in similar compounds.

Eigenschaften

CAS-Nummer

144293-03-8

Molekularformel

C15H20O

Molekulargewicht

216.32 g/mol

IUPAC-Name

1-(3-phenylpropyl)cyclohex-2-en-1-ol

InChI

InChI=1S/C15H20O/c16-15(11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14/h1,3-5,8-9,11,16H,2,6-7,10,12-13H2

InChI-Schlüssel

BMZDGVVKTVAEQX-UHFFFAOYSA-N

Kanonische SMILES

C1CC=CC(C1)(CCCC2=CC=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.